(S)-Methyl 2-(2-aminopropanamido)acetate

Peptide Hydrolysis Kinetics Metal-Catalyzed Ester Cleavage Dipeptide Reactivity

(S)-Methyl 2-(2-aminopropanamido)acetate (CAS 51513-59-8), also known as H-Ala-Gly-OMe or L-alanylglycine methyl ester, is a chiral dipeptide ester builder comprising L-alanine and glycine residues with a C-terminal methyl ester cap. It belongs to the class of unprotected dipeptide methyl esters and serves as a key intermediate in solution-phase and solid-phase peptide synthesis, bioconjugate construction, and the preparation of sequence-defined polypeptides.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 51513-59-8
Cat. No. B1314691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(2-aminopropanamido)acetate
CAS51513-59-8
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)OC)N
InChIInChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m0/s1
InChIKeySEGPJFKYVJYBFH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-Methyl 2-(2-aminopropanamido)acetate CAS 51513-59-8: Chiral Dipeptide Building Block for Peptide Synthesis and Bioconjugation


(S)-Methyl 2-(2-aminopropanamido)acetate (CAS 51513-59-8), also known as H-Ala-Gly-OMe or L-alanylglycine methyl ester, is a chiral dipeptide ester builder comprising L-alanine and glycine residues with a C-terminal methyl ester cap. It belongs to the class of unprotected dipeptide methyl esters and serves as a key intermediate in solution-phase and solid-phase peptide synthesis, bioconjugate construction, and the preparation of sequence-defined polypeptides [1]. The free amine base form, characterized by a minimum purity specification of 95% with batch-specific QC data (NMR, HPLC, GC), distinguishes it from its hydrochloride salt (CAS 23404-09-3) and N-protected derivatives such as Z-Ala-Gly-OMe (CAS 4840-29-3) .

Why Generic Substitution of (S)-Methyl 2-(2-aminopropanamido)acetate Fails: Evidence of Sequence-Dependent Reactivity and Stereochemical Integrity


Simple dipeptide esters are not interchangeable. Substituting (S)-methyl 2-(2-aminopropanamido)acetate with its reverse-sequence isomer (H-Gly-Ala-OMe) or the racemic DL-form introduces measurable differences in hydrolysis kinetics and cyclization propensity that directly affect synthetic yield and product homogeneity. Quantitative kinetic studies demonstrate that the Ala-Gly sequence undergoes Pd(II)-promoted ester hydrolysis nearly two-fold slower than the Gly-Ala sequence [1]. Furthermore, among a panel of dipeptide methyl esters, L-alanylglycine methyl ester exhibits the slowest self-catalyzed diketopiperazine formation, conferring superior stability against this common degradation pathway [2]. The free base form eliminates the deprotonation step required for hydrochloride salts, streamlining coupling protocols and reducing inorganic salt contamination [3]. These differences are not captured by generic specifications and underscore the need for compound-specific selection.

Quantitative Differentiation Guide for (S)-Methyl 2-(2-aminopropanamido)acetate: Comparative Kinetics, Stability, and Reactivity


Pd(II)-Promoted Ester Hydrolysis: L-Ala-Gly-OMe vs H-Gly-Ala-OMe Head-to-Head Rate Comparison

The palladium(II)-catalyzed hydrolysis of (S)-methyl 2-(2-aminopropanamido)acetate proceeds with a base hydrolysis rate constant (kOH) of 3.4 × 10⁶ M⁻¹ s⁻¹ at 25 °C, compared to 6.4 × 10⁶ M⁻¹ s⁻¹ for the reverse-sequence ester H-Gly-Ala-OMe under identical conditions. This represents a 1.9-fold slower hydrolysis rate for the L-Ala-Gly sequence, attributed to differences in the steric and electronic environment at the ester carbonyl imposed by the N-terminal alanine side chain [1].

Peptide Hydrolysis Kinetics Metal-Catalyzed Ester Cleavage Dipeptide Reactivity

Diketopiperazine Formation Kinetics: L-Ala-Gly-OMe Exhibits the Slowest Cyclization Among Dipeptide Methyl Esters

In a systematic kinetic study of piperazinedione (diketopiperazine, DKP) formation from dipeptide methyl esters at pH 7.3–8.5 and 25.0 °C, L-alanylglycine methyl ester cyclized the slowest among all tested compounds, with a 'markedly low' self-catalytic rate constant (kgb). The methyl esters of glycylsarcosine (t½ ≈ 5 min), sarcosylglycine, and glycyl-L-alanine all cyclized considerably faster, with glycylglycine methyl ester falling between these and the slowest alanylglycine ester [1]. The authors attributed the low kgb of alanylglycine methyl ester to the steric influence of the N-terminal alanyl methyl group impeding the cis-trans isomerization required for cyclization.

DKP Formation Peptide Stability Cyclization Kinetics

Free Base vs Hydrochloride Salt: Eliminating Deprotonation for Direct Peptide Coupling

(S)-Methyl 2-(2-aminopropanamido)acetate is supplied as the free amine base (CAS 51513-59-8, MW 160.17), in contrast to its widely available hydrochloride salt Ala-Gly-OMe·HCl (CAS 23404-09-3, MW 196.63). The hydrochloride salt requires a deprotonation step with a tertiary base (e.g., DIPEA) or activated zinc dust prior to peptide coupling to liberate the nucleophilic amine [1]. The free base form can be used directly in coupling reactions, reducing by one synthetic operation and eliminating the potential for residual chloride ions that may interfere with metal-sensitive catalytic steps. Vendor-reported purity for the free base is ≥95% (HPLC, NMR), comparable to the 98% (AgNO₃ titration) reported for the HCl salt from commercial sources .

Peptide Coupling Efficiency Salt vs Free Base Synthetic Workflow Optimization

Enantiomeric Purity and QC: Guaranteed (S)-Configuration with Chiral HPLC, NMR, and GC Traceability

The (S)-enantiomer configuration of CAS 51513-59-8 is confirmed through batch-specific analytical characterization including NMR, HPLC, and GC as standard QC documentation provided by established vendors . In contrast, the racemic DL-Ala-Gly-OMe (CAS 438002-26-7, mp 101–102 °C) or the (R)-enantiomer (D-Ala-Gly-OMe, CAS 67706-14-3) lack equivalent commercial QC rigor in many supply chains. The HCl salt of the (S)-enantiomer (CAS 23404-09-3) has a reported optical rotation [α]D²⁰ = +17.5° (c 1, DMF) or +10.3° (c 0.50, CH₃OH) , providing a benchmark for chiral identity verification of the parent free base upon release.

Chiral Purity Quality Control Stereochemical Integrity

Optimal Research and Industrial Use Cases for (S)-Methyl 2-(2-aminopropanamido)acetate Based on Evidence-Driven Advantages


Solution-Phase Peptide Synthesis Requiring Direct Amine Coupling Without Pre-Neutralization

The free base form of (S)-methyl 2-(2-aminopropanamido)acetate eliminates the deprotonation step inherent to its hydrochloride salt [1], accelerating coupling workflows in solution-phase peptide assembly. This advantage is particularly valuable when building longer peptide chains via iterative elongation, where each cycle saved reduces cumulative yield losses and reagent consumption.

Metal-Catalyzed Bioconjugation Where Ester Hydrolysis Kinetics Impact Selectivity

In Pd(II)-mediated or other transition-metal-catalyzed transformations, the 1.9-fold slower ester hydrolysis rate of L-Ala-Gly-OMe relative to H-Gly-Ala-OMe provides a wider operational window for selective amide bond formation before ester hydrolysis competes [2]. This differential is critical for chemoselective bioconjugation strategies where orthogonal reactivity is required.

Long-Term Storage and High-Dilution Coupling Where DKP Formation Must Be Suppressed

The demonstrated resistance of L-alanylglycine methyl ester to diketopiperazine cyclization, the slowest among common dipeptide methyl esters [3], makes it the preferred choice for reactions conducted at low concentrations or extended durations. Reduced DKP formation minimizes the need for chromatographic removal of cyclized byproducts, improving overall yield and purity of the target peptide.

Synthesis of Enantiomerically Defined Polypeptides and Sequence-Specific Polymers

For the construction of optically pure sequence-defined polymers such as poly(L-lysyl-L-alanylglycine) [4], the (S)-configured monomer unit ensures stereochemical fidelity throughout polymerization. Batch-specific QC documentation (NMR, HPLC, GC) verifies chiral integrity before use, essential for reproducible polymer properties and biological activity.

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